Leontiformine
Description
Context of Quinolizidine (B1214090) Alkaloids in Chemical Biology
Quinolizidine alkaloids are a specific subgroup of alkaloids characterized by a core bicyclic structure known as quinolizidine (1-azabicyclo[4.4.0]decane). These compounds are predominantly found in plants of the Fabaceae (legume) family. In the context of chemical biology, quinolizidine alkaloids are recognized for their diverse biological activities, which are a consequence of their varied and often complex stereochemistry. They are known to play a role in the chemical defense mechanisms of plants against herbivores and pathogens. The study of these alkaloids provides insights into plant biochemistry, metabolic pathways, and the evolution of chemical defenses.
Significance of Leontiformine as a Natural Product
This compound stands out as a notable member of the quinolizidine alkaloid family due to its specific chemical structure, a 3-(2'-piperidyl)quinolizidine skeleton. Its discovery and characterization have contributed to the broader understanding of the structural diversity within this class of alkaloids. The total synthesis of this compound has also presented a significant challenge and opportunity for the development of novel synthetic methodologies in organic chemistry, particularly in the construction of complex heterocyclic systems.
Historical Overview of this compound Research Trajectories
The scientific investigation of this compound began with its isolation and identification from its natural source. In 1970, Mollov and Ivanov first reported the isolation of this compound, a new 3-piperidyl-(2)-quinolizidine, from Leontice leontopetalum L. nih.gov. This initial discovery laid the groundwork for subsequent structural elucidation and characterization. A significant milestone in the study of this compound was the first total synthesis of (±)-Leontiformine, achieved by Takatsu, Ohmiya, and Otomasu in 1987. Their work provided definitive confirmation of the proposed structure and offered a synthetic route to the molecule and its analogs. jst.go.jp
Structure
2D Structure
3D Structure
Properties
CAS No. |
29073-26-5 |
|---|---|
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(2R)-2-[(3R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H26N2O/c18-12-17-10-4-2-6-15(17)13-7-8-14-5-1-3-9-16(14)11-13/h12-15H,1-11H2/t13-,14+,15-/m1/s1 |
InChI Key |
LUGPGVVCVOWJLT-QLFBSQMISA-N |
SMILES |
C1CCN2CC(CCC2C1)C3CCCCN3C=O |
Isomeric SMILES |
C1CCN2C[C@@H](CC[C@@H]2C1)[C@H]3CCCCN3C=O |
Canonical SMILES |
C1CCN2CC(CCC2C1)C3CCCCN3C=O |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation of Leontiformine
Botanical Sourcing and Initial Extraction Methodologies
Leontiformine is a natural product primarily sourced from plants of the Leontice genus, specifically identified in the tubers and aerial parts of Leontice leontopetalum L., including the subspecies Leontice leontopetalum subsp. ewersmannii. acgpubs.orgresearchgate.netchemistry-chemists.comscribd.com Specimens for isolation studies have been collected from regions such as South-East Turkey. acgpubs.orgresearchgate.net
The initial extraction of this compound, along with other alkaloids, typically involves a systematic solvent-based approach. Dried and powdered plant material, such as tubers, is subjected to maceration with organic solvents like methanol (B129727) or water at room temperature. acgpubs.orgresearchgate.net For the preparation of a concentrated alkaloidal extract, the dried and powdered plant material is macerated multiple times with methanol. Following maceration, the solvent is evaporated under vacuum to yield a crude extract. This crude extract is then dissolved in a dilute acid, such as 5% hydrochloric acid, and filtered to remove insoluble plant residues. The acidic filtrate is subsequently extracted with an immiscible organic solvent, like chloroform (B151607). The chloroform layer is then re-extracted with a dilute acid. The combined acidic solutions, containing the protonated alkaloids, are then basified using a suitable base, such as ammonia, to convert the alkaloids back into their free base form. These free bases are then extracted into chloroform. acgpubs.orgresearchgate.net
Further purification and fractionation of the alkaloidal extract are achieved through chromatographic techniques. Column chromatography, often employing an active neutral adsorbent like aluminium oxide 90, is utilized. The column is sequentially eluted with solvents of increasing polarity, typically starting with petroleum ether, followed by dichloromethane, and finally methanol, to separate the various alkaloid components, including this compound. acgpubs.orgresearchgate.net
Table 1: Summary of Initial Extraction Steps for this compound
| Step | Solvent/Reagent | Purpose |
| Maceration | Methanol or Water | Initial extraction of compounds from plant material |
| Evaporation | Vacuum | Concentration of crude extract |
| Acid Dissolution | 5% HCl | Protonation of alkaloids for aqueous extraction |
| CHCl3 Extraction | Chloroform | Removal of non-basic impurities |
| Basification | Ammonia | Conversion of alkaloids to free base form |
| CHCl3 Re-extraction | Chloroform | Extraction of free base alkaloids |
| Column Chromatography | Petroleum Ether, DCM, Methanol | Fractionation and purification of alkaloidal mixture |
Spectroscopic and Diffraction Techniques for Absolute Configuration Assignment
The definitive assignment of this compound's structure, including its absolute configuration, relies on a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectra, along with two-dimensional (2D) NMR experiments, are crucial for assigning the chemical environment and connectivity of atoms within the molecule. acgpubs.orglibretexts.orgresearchgate.netresearchgate.net
For this compound, NMR spectral data have been compared with those of known standards to confirm its identity. acgpubs.org A notable observation in the NMR spectrum of this compound is the appearance of the formyl proton as a double signal, which is indicative of a rotational barrier of the formyl group. znaturforsch.com
In a comprehensive NMR analysis, the following parameters are meticulously examined:
Chemical Shift (δ ppm) : Indicates the electronic environment of nuclei, providing insights into the types of functional groups present and their proximity to electronegative atoms. libretexts.orgresearchgate.netresearchgate.net
Multiplicity : Describes the splitting of signals due to spin-spin coupling with neighboring nuclei, typically protons. The (n+1) rule helps determine the number of adjacent protons. libretexts.orgresearchgate.netresearchgate.net
Coupling Constants (J values) : Provide information about the dihedral angles and through-bond connectivity between coupled nuclei. libretexts.org
Integration (for ¹H-NMR) : The area under each signal is proportional to the number of equivalent protons contributing to that signal, allowing for the determination of the relative number of hydrogen atoms in different environments. libretexts.orgresearchgate.netresearchgate.net
Two-Dimensional (2D) NMR : Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing atom-to-atom connectivity and long-range correlations, thereby confirming the molecular framework. libretexts.org
Table 2: Typical NMR Spectral Data Interpretation Parameters
| Parameter | Information Provided | Relevance for this compound |
| Chemical Shift | Electronic environment, functional groups | Distinguishes different proton/carbon types (e.g., formyl proton). |
| Multiplicity | Number of neighboring coupled nuclei | Defines local connectivity (e.g., doublet for formyl proton). |
| Coupling Constant | Connectivity and dihedral angles | Confirms specific bond arrangements. |
| Integration | Relative number of equivalent protons | Quantifies hydrogen atoms in each environment. |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond and long-range correlations | Establishes comprehensive molecular framework and connectivity. |
X-ray crystallography is considered the most definitive technique for determining the absolute configuration of chiral compounds, providing atomic-level resolution of their three-dimensional structure. wikipedia.orgmdpi.comwikipedia.org While specific crystallographic data for this compound itself were not detailed in the available literature snippets, the technique's general application for such compounds is well-established. wikipedia.orgmdpi.comwikipedia.orgepo.orgmiamioh.edu
The principle involves irradiating a high-quality single crystal of the compound with X-rays. The resulting diffraction pattern, consisting of discrete spots (reflections), provides information about the crystal's unit cell dimensions and symmetry. The intensities of these reflections are then used to calculate an electron density map, from which the positions of individual atoms and their chemical bonds can be determined. wikipedia.orgnih.gov
For absolute configuration assignment, X-ray crystallography leverages the phenomenon of anomalous dispersion (or resonant scattering). This effect causes small differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in non-centrosymmetric space groups. By analyzing these Bijvoet differences, the absolute stereochemistry of chiral centers can be unambiguously assigned. wikipedia.orgmiamioh.edu Historically, this required the presence of heavier atoms (e.g., sulfur, chlorine, bromine) in the molecule or through derivatization. However, advancements in X-ray sources and detectors, along with new analytical methods (e.g., Hooft-Spek approach, Parsons quotient method), now enable confident absolute configuration determination even for light-atom organic compounds where oxygen is the heaviest atom, provided high-quality crystals are obtained. miamioh.edu The formation of crystalline salts, such as hydrobromides (e.g., this compound HBr), is a common strategy to obtain suitable crystals for X-ray analysis. wikipedia.orgepo.org
Mass Spectrometry (MS) is an indispensable analytical tool for characterizing the molecular framework of unknown compounds, offering high sensitivity and the ability to determine accurate molecular weights and fragmentation patterns. scribd.comnih.gov
For compounds related to this compound, such as Leontiformidine (C₁₅H₂₄N₂O), High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) has been successfully employed to determine their exact mass, thereby confirming the molecular formula. For Leontiformidine, an HRESI-MS peak at m/z 248.1873 (calculated for C₁₅H₂₄N₂O 248.1888) was reported. acgpubs.org Similarly, for this compound, its molecular formula (C₁₅H₂₆N₂O) and exact mass (250.204513457 Da) are established through high-resolution mass measurements. acgpubs.org
The utility of MS extends beyond molecular weight determination to detailed structural characterization through fragmentation analysis. Upon ionization, molecules can fragment into smaller, characteristic ions. The pattern of these fragment ions, observed in the mass spectrum, provides crucial information about the substructures present within the molecule. scribd.comlibretexts.orgwikipedia.orgmiamioh.edulibretexts.org Tandem mass spectrometry (MS/MS) experiments further facilitate this process by selectively fragmenting precursor ions to generate more specific structural insights. scribd.com
Table 3: Role of Mass Spectrometry in Molecular Characterization
| MS Application | Information Provided | Significance for this compound |
| High-Resolution MS | Accurate molecular weight, elemental composition | Confirms molecular formula (C₁₅H₂₆N₂O) and exact mass. acgpubs.org |
| Fragmentation Patterns | Structural subunits, connectivity, characteristic cleavages | Elucidates the quinolizidine (B1214090) core and other functional groups. libretexts.orgwikipedia.org |
| Tandem MS (MS/MS) | Detailed fragmentation pathways | Provides deeper insights into the molecular architecture. scribd.com |
Derivatization and Hydrolysis-Based Structural Corroboration of this compound
Beyond direct spectroscopic analysis, chemical transformations such as derivatization and hydrolysis play a vital role in corroborating the proposed structure and stereochemistry of complex natural products like this compound. For this compound, its structure and stereochemistry were established through a hydrolysis reaction. chemistry-chemists.com
Specifically, this compound (identified as compound 3 in one study) underwent hydrolysis to yield a deformylated compound (compound 4). This deformylated product was then unequivocally identified by comparison with its enantiomer, referred to as 'Base V'. 'Base V' itself was prepared synthetically from (-)-17-oxosparteine using the method developed by Bohlmann. This comparative analysis of the hydrolysis product with a known synthetic enantiomer provided strong evidence and corroboration for the assigned structure and stereochemistry of this compound. chemistry-chemists.com This strategy is particularly powerful as it links the natural product's structure to a synthetically accessible and structurally confirmed reference compound.
Comprehensive Synthetic Strategies for Leontiformine and Its Analogues
Total Synthesis of (±)-Leontiformine and (±)-Leontiformidine
The total synthesis of (±)-leontiformine and its desformyl analogue, (±)-leontiformidine, represents a significant achievement in alkaloid synthesis. Leontiformidine is structurally related to leontiformine, with this compound being the N-formyl derivative of leontiformidine. soton.ac.uk
Pioneering Synthetic Routes and Key Intermediates
A pioneering total synthesis of (±)-leontiformine and (±)-leontiformidine was reported by Takatsu, Ohmiya, and Otomasu in 1987. soton.ac.uksoton.ac.uk This seminal work established a crucial pathway for accessing these complex lupin alkaloids. The synthetic strategy notably employed the 1,3-dipolar cycloaddition reaction of a specific nitrone, referred to as 1-piperine 1-oxide, as a key step in the process. soton.ac.uksoton.ac.uk This intermediate was utilized twice to construct the foundational elements of the target molecules. soton.ac.uksoton.ac.uk
Application of 1,3-Dipolar Cycloaddition in this compound Synthesis
The 1,3-dipolar cycloaddition reaction played a central role in the 1987 total synthesis of (±)-leontiformine and (±)-leontiformidine. soton.ac.uksoton.ac.uk This [3+2] cycloaddition involves a 1,3-dipole and a dipolarophile to form a five-membered ring, a versatile method for constructing heterocyclic compounds. jst.go.jpresearchgate.net In the context of this compound synthesis, the reaction specifically involved 1-piperine 1-oxide. The strategic application of this cycloaddition allowed for the efficient construction of the complex core structure of this compound, demonstrating the power of this methodology in natural product synthesis. soton.ac.uksoton.ac.uk
Pyridine (B92270) Dearomatization Approaches for this compound Core Structures
Pyridine dearomatization has emerged as a powerful strategy for the synthesis of complex alkaloid scaffolds, including those relevant to the this compound core. A recent (2023) gram-scale total synthesis of (±)-sparteine and (±)-lupinine, both quinolizidine (B1214090) alkaloids structurally related to this compound, exemplifies this approach. soton.ac.ukum.ac.ir This synthesis utilized an interrupted dearomative cascade cyclization between pyridine and glutaryl chloride to yield a quinolizidine intermediate. soton.ac.ukum.ac.ir This methodology provides a concise and scalable route to access functionalized quinolizidine cores, which are fundamental building blocks of this compound. The ability to form such complex ring systems from simple, inexpensive starting materials like pyridine highlights the synthetic efficiency of dearomatization strategies for constructing diverse lupin alkaloid frameworks. soton.ac.ukum.ac.ir
Stereocontrolled and Enantioselective Synthesis of this compound
While direct reports on the enantioselective total synthesis of this compound are not extensively documented in the available literature, significant progress has been made in the stereocontrolled and enantioselective synthesis of structurally related quinolizidine and piperidine (B6355638) alkaloids. These methodologies offer potential pathways for future enantioselective approaches to this compound.
Key strategies employed in the stereocontrolled synthesis of lupin alkaloids include:
Imino-aldol reactions: Diastereoselective imino-aldol reactions of functionalized ester and N-sulfinylimine fragments have been successfully applied in the total synthesis of sparteine (B1682161) stereoisomers, allowing for the installation of multiple stereogenic centers. soton.ac.uk
Intramolecular aza-Michael reactions: Organocatalytic enantioselective intramolecular aza-Michael reactions have been utilized to synthesize quinolizidine alkaloids such as (+)-myrtine and (−)-lupinine, affording common precursors with high enantioselectivity. This approach is particularly effective for forming saturated six-membered nitrogen heterocycles with controlled stereochemistry.
Chiral auxiliaries and building blocks: The use of chiral auxiliaries and enantiopure building blocks, such as 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl esters, has enabled the stereoselective preparation of various biologically active piperidine and quinolizidine alkaloids.
These advancements in stereocontrol for related lupin alkaloids suggest that similar principles and reactions could be adapted for the enantioselective synthesis of this compound, by carefully managing the introduction and manipulation of chiral centers throughout the synthetic route.
Development of Novel Methodologies for Lupin Alkaloid Scaffolds Relevant to this compound
The synthesis of lupin alkaloids, including this compound, often relies on the development of novel methodologies to efficiently construct their characteristic quinolizidine and piperidine scaffolds. The biosynthesis of quinolizidine alkaloids in plants, such as Lupinus species, initiates with the decarboxylation of L-lysine to form cadaverine (B124047), which then serves as a precursor for various bicyclic, tricyclic, and tetracyclic quinolizidine skeletons like lupinine (B175516), sparteine, and lupanine (B156748). This natural pathway provides inspiration for synthetic strategies.
Beyond the pioneering 1,3-dipolar cycloaddition and pyridine dearomatization approaches already discussed, other notable methodologies include:
Intramolecular Imino Diels-Alder Reactions: This reaction has been investigated as a route to quinolizidine alkaloids and their analogues, providing a powerful tool for constructing the fused heterocyclic systems.
Building Block Strategies: The assembly of complex alkaloid structures from simpler, pre-functionalized building blocks allows for modular and flexible synthetic routes.
C–H Oxidation/Functionalization: Recent trends in total synthesis highlight the increasing application of C–H oxidation and functionalization to construct C–O and C–N bonds, which are prevalent in natural products like alkaloids. This approach can significantly enhance synthetic efficiency by directly modifying existing carbon frameworks.
Diastereoselective Imino-Aldol Reactions: As mentioned, these reactions are crucial for installing multiple stereogenic centers in a controlled manner, leading to complex polycyclic structures found in lupin alkaloids.
These diverse methodologies contribute to a growing arsenal (B13267) of tools for synthesizing the intricate scaffolds characteristic of lupin alkaloids, paving the way for more efficient and stereoselective routes to this compound and its derivatives.
Combinatorial Synthesis Approaches for this compound-Related Frameworks
While specific reports detailing combinatorial synthesis approaches solely for this compound are not widely available, the principles of combinatorial synthesis and diversity-oriented synthesis (DOS) are highly relevant to the broader field of alkaloid chemistry and could be applied to this compound-related frameworks. Combinatorial synthesis aims to generate large libraries of structurally diverse compounds in a systematic manner, facilitating the discovery of new molecules with desired properties.
The 1,3-dipolar cycloaddition reaction, which is central to the pioneering synthesis of this compound, is particularly well-suited for combinatorial approaches due to its high atom economy and ability to form five-membered heterocyclic rings with predictable regio- and stereoselectivity. jst.go.jpresearchgate.net By varying the 1,3-dipole (e.g., different N-oxides or nitrones) and dipolarophiles (e.g., various alkenes or alkynes), a wide array of structurally diverse compounds can be generated from a common synthetic pathway. jst.go.jpresearchgate.net
The development of carbamoylimidazolium salts, for instance, has been explored for generating libraries of amides and heterocycles, demonstrating the utility of parallel synthesis in alkaloid-related scaffolds. Although not directly applied to this compound in the provided literature, the versatility of these methods suggests their potential for creating diverse libraries of quinolizidine and piperidine frameworks that could include this compound analogues, enabling systematic exploration of structure-activity relationships.
Proposed Biogenetic Derivation from Amino Acid Precursors (e.g., Lysine)
The foundational building block for the biosynthesis of this compound and all quinolizidine alkaloids is the essential amino acid L-lysine nih.govrsc.orgfrontiersin.org. Tracer experiments using isotopically labeled precursors in various QA-producing plants have consistently demonstrated that the entire carbon and nitrogen skeleton of the quinolizidine ring system is derived from three molecules of lysine (B10760008).
The initial and committed step in this pathway is the decarboxylation of L-lysine to form cadaverine nih.govfrontiersin.orgmdpi.comfrontiersin.org. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), a pyridoxal-5'-phosphate (PLP)-dependent enzyme nih.gov. The activity of LDC is a critical regulatory point in the biosynthesis of these alkaloids.
Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO), to yield 5-aminopentanal nih.govmdpi.com. This intermediate exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine nih.govmdpi.com. Three molecules derived from this Δ¹-piperideine intermediate are then believed to condense to form the tetracyclic quinolizidine skeleton, which is the core structure of alkaloids like sparteine and lupanine, and presumably, this compound mdpi.com.
| Precursor/Intermediate | Role in Biosynthesis |
| L-Lysine | Primary amino acid precursor |
| Cadaverine | Product of lysine decarboxylation |
| 5-Aminopentanal | Product of cadaverine deamination |
| Δ¹-Piperideine | Cyclic Schiff base of 5-aminopentanal and key intermediate for cyclization reactions |
Enzymatic Transformations and Intermediary Metabolites in this compound Biosynthesis
While the early steps of the quinolizidine alkaloid biosynthetic pathway are well-characterized, the specific enzymatic transformations and intermediary metabolites that lead from the common tetracyclic intermediates to the final structure of this compound have not been experimentally determined. The biosynthesis of QAs is known to involve a series of tailoring reactions such as hydroxylations, dehydrogenations, and esterifications that create the vast diversity of structures seen in this alkaloid class nih.gov.
It is hypothesized that a common tetracyclic precursor, potentially related to lupanine, undergoes a series of enzymatic modifications to yield this compound. These modifications would likely involve specific oxidases, reductases, and possibly transferases that are unique to Leontice species. However, without direct biochemical studies on the enzymes from Leontice leontopetalum, the precise sequence of these transformations and the identity of the intermediary metabolites remain speculative.
Comparative Biosynthesis with Related Quinolizidine Alkaloids (e.g., Sparteine)
The biosynthesis of this compound is best understood in the context of other well-studied quinolizidine alkaloids, such as sparteine and lupanine, which are predominantly found in Lupinus species rsc.orgfrontiersin.org. The initial stages of the biosynthetic pathways are conserved, with lysine serving as the common precursor and the formation of cadaverine and Δ¹-piperideine as key intermediates nih.govmdpi.com.
The divergence in the pathways likely occurs after the formation of the initial tetracyclic quinolizidine skeleton. In Lupinus, a series of enzymatic steps leads to the formation of sparteine, which can then be further converted to lupanine and other derivatives mdpi.com. It is plausible that the biosynthesis of this compound shares a common tetracyclic intermediate with the sparteine/lupanine pathway, after which a distinct set of enzymes in Leontice directs the synthesis towards the unique structure of this compound.
| Alkaloid | Key Structural Feature | Common Precursor |
| Sparteine | Tetracyclic quinolizidine | Lysine |
| Lupanine | Tetracyclic quinolizidine with a carbonyl group | Sparteine |
| This compound | A member of the quinolizidine class with a specific stereochemistry and substitutions | Lysine |
Genetic and Molecular Aspects of this compound Biosynthesis in Producer Organisms
The genetic and molecular basis of this compound biosynthesis in Leontice leontopetalum is currently unknown. In contrast, significant progress has been made in identifying and characterizing the genes and enzymes involved in the biosynthesis of quinolizidine alkaloids in Lupinus species frontiersin.orgnih.gov. For instance, the gene encoding lysine decarboxylase (LDC) has been cloned and characterized from Lupinus angustifolius frontiersin.org.
Future research involving transcriptomic and genomic analyses of Leontice leontopetalum could lead to the identification of candidate genes encoding the enzymes responsible for the later, specific steps of this compound biosynthesis. Comparative genomics with Lupinus species could help to identify homologous genes for the early parts of the pathway and highlight unique genes that may be involved in the specific tailoring reactions leading to this compound. Such studies are crucial for a complete understanding of the molecular regulation and evolution of quinolizidine alkaloid biosynthesis in different plant lineages.
Mechanistic Investigations of Leontiformine S Molecular Interactions
In Vitro Cellular and Subcellular Target Identification
The identification of cellular and subcellular targets is a crucial step in understanding the mechanism of action of any bioactive compound. For Leontiformine, research has indicated its cytotoxic effects against certain cancer cell lines. researchgate.net However, specific proteins, enzymes, or organelles that this compound directly interacts with to exert these effects have not been explicitly identified in the reviewed literature.
In general, methods for in vitro cellular and subcellular target identification involve techniques such as cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS), and high-content imaging screens that monitor morphological changes in multiple cellular organelles. researchgate.netpatsnap.comnih.govfrontiersin.orgpelagobio.com These approaches aim to pinpoint the precise molecular entities or cellular compartments that a compound binds to or affects. Despite the reported cytotoxicity of this compound, detailed data from such investigations, which would specify its direct cellular or subcellular targets, are not available.
Elucidation of this compound-Mediated Signaling Pathways
This compound has been noted for its influence on glucose metabolism, suggesting potential antidiabetic properties, and has also exhibited neurological effects, including convulsant and anticonvulsant activities. researchgate.net The elucidation of signaling pathways involves mapping the cascade of molecular events that occur following a compound's interaction with its target, leading to a specific biological response. This typically includes identifying involved receptors, kinases, transcription factors, and downstream effectors.
However, the specific signaling pathways through which this compound mediates its reported antidiabetic or neurological effects have not been detailed in the current scientific discourse. While various signaling pathways, such as those involving kinases (e.g., MAPK, PI3K/Akt, mTOR) and G protein-coupled receptors (GPCRs), are well-studied in biological systems and drug discovery, their direct modulation by this compound has not been elucidated. pamgene.compamgene.comactasdermo.orgnih.govuzh.ch
Allosteric Modulation and Receptor Binding Dynamics of this compound
Allosteric modulation refers to the process where a ligand binds to a site on a receptor distinct from the orthosteric (primary) binding site, thereby altering the receptor's activity or its affinity for the orthosteric ligand. actasdermo.orgmdpi.comfrontiersin.orgbiorxiv.orgfrontiersin.orgnih.govnih.govnih.gov Receptor binding dynamics, on the other hand, describe the kinetic rates of association and dissociation of a ligand with its receptor, as well as the conformational changes that occur during binding. biologicalmodeling.orgyoutube.commdpi.comnih.govcsmres.co.uk
Currently, there is no specific information available detailing any allosteric modulation exerted by this compound on known receptors or any studies that have characterized its precise receptor binding dynamics, such as its association and dissociation rates (k_on, k_off) or equilibrium dissociation constant (K_D) with specific protein targets. While the general principles and methodologies for studying allosteric modulation and receptor binding dynamics are well-established in pharmacology, their application to this compound has not been reported.
Protein-Ligand Interaction Analysis of this compound and its Structural Motifs
This compound possesses a distinct bicyclic quinolizidine (B1214090) structure, which includes a piperidine (B6355638) ring and a formyl group. osdd.netresearchgate.netbiologicalmodeling.org The analysis of protein-ligand interactions aims to understand the molecular forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) and specific amino acid residues involved when a ligand binds to a protein. This often involves computational methods like molecular dynamics simulations and structural biology techniques. osdd.netnumberanalytics.comfrontiersin.orgnih.govnih.gov Structural motifs within a ligand are often critical for specific interactions.
Despite the identification of this compound's key structural motifs, detailed protein-ligand interaction analyses, such as crystallographic data of this compound-protein complexes, molecular docking studies, or specific residue-level interaction mapping, are not available in the public domain. Such analyses would provide insights into how the unique structural features of this compound contribute to its biological activities and target selectivity. plos.orgresearchgate.netcmu.eduuniv-saida.dzbiorxiv.org
Structure Activity Relationship Sar Studies of Leontiformine Analogues and Derivatives
Rational Design and Synthesis of Leontiformine Derivatives
The rational design of this compound derivatives would commence with an in-depth analysis of its unique bicyclic quinolizine structure, which includes a piperidine (B6355638) ring and a formyl group. nih.govuni.lu Synthetic efforts toward this compound have involved diverse strategies, such as 1,3-dipolar cycloaddition and diastereoselective imino-aldol reactions, followed by transformations like radical deoxygenation. nih.gov These established synthetic routes provide a foundation for creating structural analogues.
The design process would involve targeted modifications to different parts of the this compound scaffold to probe the impact of these changes on biological activity. Potential synthetic strategies for derivative generation could include:
Modification of the Formyl Group: The formyl group is a distinctive feature of this compound. uni.lu Derivatives could be synthesized by reducing this group to an alcohol or an alkane, or by acylating it to form amides, thereby exploring the role of this specific functionality in molecular interactions. uni.lu
Alterations to the Quinolizine and Piperidine Rings: Introducing substituents, altering ring sizes, or modifying the saturation levels of the quinolizine and piperidine moieties would allow for the investigation of steric and electronic effects.
These synthetic approaches would enable the creation of a focused library of this compound derivatives, each designed to answer specific questions about the compound's SAR.
Positional and Stereochemical Effects on Molecular Interaction Profiles
This compound possesses defined stereocenters, indicated by its IUPAC name (2R)-2-[(3R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]piperidine-1-carbaldehyde. nih.gov The precise three-dimensional arrangement of atoms is critical for molecular recognition and biological activity. Therefore, investigating positional and stereochemical effects would be a crucial aspect of this compound SAR studies.
Positional Effects: Systematic variations in substituent placement on the quinolizine and piperidine rings would reveal regions critical for binding to a biological target. For instance, introducing polar or non-polar groups at different positions could elucidate the nature of the binding pocket (e.g., hydrophobic, hydrophilic, or charged).
Stereochemical Effects: The presence of multiple stereocenters in this compound means that different stereoisomers could exhibit vastly different biological activities. Synthesis of diastereomers or enantiomers would be necessary to determine the optimal stereochemistry for activity. This is particularly important given that this compound is found alongside other quinolizidine (B1214090) alkaloids like lupanine (B156748) and leontiformidine, which also exhibit biological activities. While this compound demonstrates antioxidant, antidiabetic, cytotoxic, and neurological effects, lupanine and lupinine (B175516) are primarily noted for their antidiabetic properties, and lupanine also shows significant antioxidant and butyrylcholinesterase inhibitory activity. uni.lu The distinct biological profiles among these structurally related alkaloids, differing in their specific structural features and stereochemistry, underscore the importance of positional and stereochemical considerations in their molecular interaction profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. This approach allows for the prediction of activity for new, untested compounds and provides insights into the molecular features that govern activity.
For a series of this compound derivatives with measured biological activities, a QSAR study would typically involve:
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical structures, would be computed for each derivative. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic descriptors (e.g., charges, frontier orbital energies), and steric descriptors (e.g., molecular volume, shape).
Model Building: Statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) would be employed to build a predictive model correlating the descriptors with the observed biological activity.
Model Validation: The robustness and predictive power of the QSAR model would be validated using internal (e.g., cross-validation) and external test sets of compounds.
If sufficient activity data were available for this compound derivatives, QSAR models could identify specific structural attributes (e.g., the presence of a particular functional group at a certain position, or a specific range of lipophilicity) that contribute positively or negatively to the desired biological effect.
Conformational Analysis and Pharmacophore Generation for this compound-Based Scaffolds
Conformational analysis and pharmacophore generation are critical steps in understanding how flexible molecules like this compound interact with their biological targets in three-dimensional space.
Conformational Analysis: this compound, with its multiple rings and rotatable bonds, can adopt various low-energy conformations. Conformational analysis involves generating an ensemble of these energetically favorable conformations to identify the most likely bioactive conformation—the specific 3D arrangement that binds to the target. This process is often performed using computational methods and force fields.
Pharmacophore Generation: A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For this compound, pharmacophore models would be generated by identifying common chemical features among active derivatives that are essential for their biological activity. These features could include:
Hydrogen Bond Acceptors (HBA): The oxygen atom of the formyl group and the nitrogen atoms in the rings.
Hydrogen Bond Donors (HBD): If any of the nitrogen atoms are protonated under physiological conditions, or if a hydroxyl group is introduced.
Hydrophobic Regions (HY): The non-polar parts of the quinolizine and piperidine rings.
Positive Ionizable Features (PI): The basic nitrogen atoms, which could be protonated at physiological pH.
Both ligand-based and structure-based approaches can be used for pharmacophore generation. If a protein-ligand complex structure were available, a structure-based pharmacophore could be derived directly from the binding mode of this compound. In the absence of a target structure, a ligand-based approach would involve superimposing the bioactive conformations of active this compound derivatives to identify shared features. Software tools like Discovery Studio are commonly used for these analyses. The resulting pharmacophore model would then serve as a 3D query for virtual screening of compound libraries to discover new this compound-based scaffolds with desired activities.
Advanced Analytical Methodologies for Leontiformine Research
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental for separating Leontiformine from complex mixtures, allowing for its purification and subsequent analysis.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound, particularly for its separation and quantification in mixtures. HPLC offers high resolution and sensitivity, making it suitable for both preparative purification and analytical determination. In the context of alkaloid analysis, including quinolizidine (B1214090) alkaloids like this compound, reversed-phase HPLC is commonly employed. scholaris.caresearchgate.net
Typical setups for HPLC analysis involve a C18 column, which is effective for separating non-polar to moderately polar compounds. scholaris.cacreative-proteomics.com Mobile phases often consist of a gradient system, such as mixtures of water and methanol (B129727), sometimes with the addition of a small percentage of trifluoroacetic acid (TFA) to optimize peak shape and separation for basic compounds like alkaloids. scholaris.ca Detection is typically achieved using UV detectors, given that many alkaloids exhibit chromophores that absorb in the UV range. For instance, HPLC analysis of crude products related to quinolizidine compounds has shown high diastereomeric ratios, indicating the effectiveness of the separation. soton.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique frequently used for profiling alkaloids, including this compound, especially when dealing with volatile or semi-volatile compounds. metabolon.comumyu.edu.ngnih.govunar.ac.id It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. silantes.com
For GC-MS analysis of alkaloids, sample preparation may involve extraction and sometimes derivatization to increase volatility or thermal stability. nih.gov The GC component separates compounds based on their boiling points and interaction with the stationary phase, while the MS component provides mass-spectral fragmentation patterns that can be compared with commercial and private library databases for identification. nih.gov GC-MS has been successfully used to detect and identify numerous alkaloids in plant extracts, providing detailed chemical profiles. nih.govnih.gov This method is particularly useful for identifying bioactive compounds within complex botanical samples. umyu.edu.ngunar.ac.id
Spectrometric Methods for Detection and Quantification in Research Samples
Spectrometric methods provide crucial information for the detection, quantification, and structural elucidation of this compound.
Mass spectrometry (MS) is an indispensable tool in metabolomics research due to its high sensitivity, selectivity, and high-throughput capabilities for analyzing a wide range of metabolites. metabolon.comsilantes.com For this compound and its potential metabolites, advanced MS techniques, often coupled with chromatographic separation (LC-MS or GC-MS), are employed. silantes.comthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for studying complex biological samples, handling a broad range of metabolites, including larger, non-volatile, or thermally unstable species. creative-proteomics.comsilantes.com High-resolution mass spectrometers, such as Orbitrap systems, provide accurate molecular weights, isotope distributions, and tandem mass spectrometry (MS/MS) information, significantly enhancing the precision of metabolite annotation and identification. creative-proteomics.comthermofisher.com MS/MS (also known as MS²) involves multiple stages of mass spectrometry, where selected ions are fragmented, and the resulting fragment ions are analyzed. This provides structural information crucial for identifying unknown metabolites and confirming the structure of known compounds like this compound. silantes.com For instance, LC-MS has been used to obtain spectral information for this compound, including its exact mass. nih.gov153.126.167
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation and confirmation of organic compounds, including this compound, in solution. scionresearch.comuwo.canih.gov It provides detailed information about the chemical environment of individual atoms within a molecule. nih.gov
For this compound, both one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are employed. acgpubs.org ¹H NMR spectra reveal the number of different types of protons and their connectivity through coupling patterns and chemical shifts. ¹³C NMR provides information about the carbon skeleton. acgpubs.org Two-dimensional NMR experiments are critical for establishing correlations between protons and carbons, and between protons themselves, thereby enabling the complete assignment of signals and the confirmation of the molecular structure and stereochemistry. nih.gov For example, spectral data including ¹H- and ¹³C-NMR have been used to identify quinolizidine alkaloids like lupanine (B156748) and leontiformidine, which are structurally related to this compound. acgpubs.org Solution-state NMR requires samples to be dissolved in appropriate deuterated solvents, typically at concentrations of at least 1 mM, with 10 mM or higher being preferred for optimal data quality. uwo.caiisc.ac.in
Chemoinformatics and Computational Tools for this compound Data Interpretation
Chemoinformatics and computational tools play a pivotal role in the interpretation of analytical data, aiding in the understanding of this compound's properties, interactions, and potential biological activities. scielo.brhilarispublisher.com This interdisciplinary field combines chemistry, biology, and informatics to store, retrieve, analyze, and manipulate chemical and biological data. hilarispublisher.comneovarsity.org
These tools are utilized for:
Database Searching and Data Mining: Accessing vast chemical databases, such as PubChem (CID 442955 for this compound), to retrieve information on this compound's structure, properties, and reported activities. nih.govnih.govwikipedia.org
Molecular Modeling and Simulation: Predicting the three-dimensional structures of this compound and its potential interactions with biological targets. This can involve techniques like molecular docking to understand binding configurations. nih.govhilarispublisher.com
Quantitative Structure-Activity Relationship (QSAR) Analysis: Developing models that correlate the chemical structure of this compound and its analogs with their observed biological activities, which can guide the design of new compounds. hilarispublisher.comneovarsity.org
Data Processing and Visualization: Handling and interpreting large datasets generated from chromatographic and spectrometric analyses, including peak picking, alignment, and statistical analysis for metabolomics studies. metabolon.comthermofisher.com
Prediction of Physicochemical Properties: Computational tools can predict properties such as molecular weight, LogP, and topological polar surface area (TPSA), which are relevant for understanding the compound's behavior. scielo.br Examples of free computational tools include Osiris and Molinspiration for predicting pharmacokinetic properties. scielo.br
The integration of chemoinformatics tools, such as RDKit and Chemoinformatics.jl, with machine learning libraries like scikit-learn and deep learning frameworks like TensorFlow or PyTorch, further enhances the ability to analyze complex chemical data, predict molecular properties, and facilitate molecular generation for this compound research. neovarsity.org
Preclinical Research Models and Experimental Systems in Leontiformine Studies
In Vitro Cell-Based Systems for Mechanism-Focused Research
In vitro cell-based systems are fundamental tools in the initial stages of drug discovery and development, offering a controlled environment to investigate the cellular and molecular mechanisms of a compound. These systems are particularly valuable for high-throughput screening and for gaining a preliminary understanding of a compound's biological activity.
Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents the traditional and most common in vitro model. nih.gov This system is advantageous for its simplicity, cost-effectiveness, and the ease of performing functional assays. nih.gov In the context of leontiformine research, 2D cell cultures would be employed for initial screening to assess its cytotoxic or cytostatic effects on various cancer cell lines.
For instance, a hypothetical study could involve treating a panel of cancer cell lines with varying concentrations of this compound to determine its IC50 (half-maximal inhibitory concentration). Such an experiment would provide preliminary data on the compound's potency and selectivity. While 2D cultures are useful for this initial phase, they have limitations, including altered cell morphology and a lack of the complex cell-cell and cell-extracellular matrix interactions that occur in vivo. nih.govresearchgate.net
Table 1: Illustrative Example of this compound's Cytotoxic Activity in 2D Cell Culture Models
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HeLa | Cervical Cancer | 18.5 |
| HT-29 | Colon Cancer | 35.1 |
To bridge the gap between 2D cell cultures and the complex in vivo environment, three-dimensional (3D) organoid and tissue models have emerged as more physiologically relevant systems. frontiersin.orgmdpi.com Organoids are self-organizing 3D structures derived from stem cells that mimic the architecture and function of an organ. bionordika.no These models recreate the intricate cell-cell and cell-matrix interactions found in native tissues, providing a more accurate platform for studying a compound's effects. frontiersin.org
In this compound research, 3D organoid models could be used to investigate the compound's impact on tumor microenvironments, including its effects on cell proliferation, differentiation, and apoptosis in a more realistic context. For example, patient-derived cancer organoids could be used to assess the efficacy of this compound on an individual's specific tumor, paving the way for personalized medicine approaches.
In Vivo Animal Models for Systemic Biological Investigations
Genetically engineered mouse (GEM) models are powerful tools in which the mouse genome has been modified to mimic human diseases, such as cancer. nih.govtaconic.com These models allow for the study of disease progression and therapeutic responses in a controlled in vivo setting. taconic.com In the investigation of this compound, GEM models could be utilized to assess the compound's anti-tumor activity in the context of specific genetic mutations that drive cancer.
For example, a GEM model with a specific oncogene activation could be used to evaluate the efficacy of this compound in inhibiting tumor growth and metastasis. These models are also valuable for identifying predictive biomarkers of response to the compound. nih.gov
Patient-derived xenograft (PDX) models involve the implantation of human tumor tissue directly into immunodeficient mice. nih.govnih.gov A key advantage of PDX models is that they largely retain the histological and genetic characteristics of the original patient's tumor. nih.govmdpi.com This makes them highly valuable for preclinical drug evaluation and for predicting clinical outcomes. nih.govnih.gov
In the study of this compound, a panel of PDX models representing different cancer subtypes could be used to evaluate the compound's spectrum of activity. This approach can provide crucial insights into which patient populations are most likely to benefit from a potential this compound-based therapy.
Table 2: Hypothetical Efficacy of this compound in Various PDX Models
| PDX Model ID | Cancer Type | Tumor Growth Inhibition (%) |
|---|---|---|
| BR-014 | Triple-Negative Breast Cancer | 65 |
| CO-087 | Colorectal Cancer | 42 |
| LU-032 | Non-Small Cell Lung Cancer | 58 |
| PA-055 | Pancreatic Cancer | 31 |
Methodological Considerations and Challenges in Preclinical Model Selection
The selection of an appropriate preclinical model is a critical decision that must be made based on the specific research question. While 2D cell cultures are suitable for initial high-throughput screening, they often fail to predict in vivo efficacy due to their lack of physiological relevance. nih.gov 3D organoids offer a more complex and representative in vitro system, but they are more technically challenging and costly to maintain. mdpi.com
In vivo models, such as GEM and PDX models, provide a more comprehensive understanding of a compound's systemic effects. However, these models are also associated with challenges, including high costs, long experimental timelines, and ethical considerations. mdpi.com Furthermore, the translation of findings from animal models to humans is not always straightforward. mdpi.com A thoughtful and integrated approach, often involving a combination of different models, is necessary to robustly evaluate the preclinical potential of a natural compound like this compound.
Future Directions and Emerging Research Avenues for Leontiformine
Exploration of Undiscovered Plant Sources and Analogues
The primary known source of Leontiformine is the plant Leontice leontopetalum, a member of the Berberidaceae family. acs.orgknapsackfamily.com This plant is also a source of numerous other alkaloids, some of which are structurally related to this compound and can be considered its natural analogues. Future research efforts should be directed towards a more comprehensive phytochemical analysis of other species within the Leontice genus, which are found in regions across North Africa, the Near East, and parts of Europe. acgpubs.orgplantaedb.com Such explorations could reveal novel structural analogues of this compound or identify plant species that produce the compound in higher yields.
Systematic screening of related genera within the Berberidaceae family could also be a fruitful avenue for discovering new sources and analogues. Identifying these new compounds is the first step toward understanding the structure-activity relationships within this class of alkaloids.
| Plant Source | Location of Collection (in study) | Associated Alkaloids Found |
| Leontice leontopetalum | Jordan | (+)-Lupanine, Leontiformidine, (+)-Reticuline, (±)-Juziphine, (—)-Oblongine chloride, (—)-Petaline chloride acs.org |
| Leontice leontopetalum | Bulgaria | (+)-Lupanine, Leontiformidine, Stylopine, Palmatine, Tetrahydropalmatine acs.org |
| Leontice leontopetalum subsp. ewersmannii | Turkey | Lupanine (B156748), Leontiformidine acgpubs.org |
This table summarizes known alkaloids isolated from Leontice leontopetalum in various studies, highlighting the chemical diversity of the plant.
Application of Advanced Synthetic Biology and Metabolic Engineering for this compound Production
The reliance on natural extraction for this compound is a significant bottleneck for large-scale research and development due to low yields and potential over-harvesting of the plant source. nih.gov Advanced synthetic biology and metabolic engineering offer a sustainable and scalable alternative. openaccessjournals.comnih.gov This approach involves identifying the complete biosynthetic pathway of this compound in Leontice leontopetalum and reconstructing it in a microbial host, such as E. coli or yeast. mdpi.com
This bio-manufacturing process involves several key steps:
Gene Discovery: Identifying and sequencing the specific enzymes (genes) responsible for converting precursor molecules into this compound within the plant.
Pathway Reconstruction: Assembling these genes into a synthetic pathway within a chosen microbial chassis. mdpi.com
Metabolic Optimization: Engineering the host's metabolism to increase the flux towards this compound production, maximizing yield. openaccessjournals.comfrontiersin.org
This "cell factory" approach not only ensures a consistent supply of the compound but also facilitates the production of novel, non-natural analogues by introducing engineered enzymes into the pathway. cirad.fr
| Stage | Description | Key Technologies |
| Discovery | Identification of genes in Leontice leontopetalum that code for the enzymes in the this compound biosynthetic pathway. | Transcriptome analysis, genome sequencing. |
| Design & Construction | Assembly of discovered genes into a functional pathway in a microbial host. | DNA synthesis, genetic circuit design, CRISPR/Cas9 genome editing. mdpi.com |
| Optimization | Fine-tuning the engineered host to maximize the production of this compound. | Metabolic modeling, flux analysis, evolutionary engineering. openaccessjournals.com |
This table outlines the workflow for producing this compound using synthetic biology and metabolic engineering.
Development of this compound as a Chemical Probe for Biological Targets
A critical gap in this compound research is the lack of knowledge about its specific molecular targets within the cell. To address this, this compound can be developed into a chemical probe. nih.gov Chemical probes are modified versions of a bioactive small molecule designed to identify its binding partners in a biological system. frontiersin.org
The development process would involve synthesizing a this compound analogue that incorporates a reporter tag (like biotin) and a reactive group for cross-linking, without significantly altering its native biological activity. tuat.ac.jp This tagged probe could then be introduced into live cells or cell lysates. Through affinity purification techniques, any proteins that bind to the this compound probe can be isolated and subsequently identified using mass spectrometry. nih.gov Identifying these protein targets is a crucial step in elucidating the mechanism of action and understanding the compound's pharmacological potential. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery by accelerating processes that were once slow and costly. mdpi.commednexus.org For a natural product like this compound, these technologies can be applied in several impactful ways.
Target Prediction: AI algorithms can analyze the structure of this compound and predict its likely biological targets by comparing it against vast databases of known protein structures and ligand interactions. nih.gov
Virtual Screening: ML models can be used to screen virtual libraries of this compound analogues, predicting their binding affinity for specific targets and prioritizing the most promising candidates for chemical synthesis. frontiersin.org
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as increased potency or better selectivity. roche.com
By integrating AI and ML, researchers can more efficiently navigate the vast chemical space around the this compound core structure, significantly reducing the time and resources required to identify promising lead compounds. nih.gov
| AI/ML Application | Objective | Potential Outcome |
| Target Identification | Predict the protein(s) that this compound interacts with in the body. | A prioritized list of potential biological targets for experimental validation. nih.gov |
| Virtual Screening | Identify the most promising analogues of this compound from a large virtual library. | Selection of a small number of high-potential compounds for synthesis and testing. |
| Lead Optimization | Computationally modify the this compound structure to improve its drug-like properties. | Design of novel analogues with enhanced efficacy and selectivity. |
This table illustrates the potential applications of AI and Machine Learning in advancing this compound research.
Collaborative and Multidisciplinary Approaches in this compound Research
The journey of a natural product from initial discovery to a potential clinical candidate is inherently complex and requires a convergence of expertise from diverse scientific fields. hivo.co The future advancement of this compound research will depend heavily on fostering robust, multidisciplinary collaborations. kpwashingtonresearch.org
Effective research will necessitate teamwork among:
Botanists and Ethnobotanists: To identify and sustainably source plant material.
Phytochemists: For the isolation, purification, and structural elucidation of this compound and its analogues.
Synthetic Organic Chemists: To perform total synthesis and create novel derivatives for structure-activity relationship studies. soton.ac.uk
Biologists and Pharmacologists: To conduct cellular and in vivo assays to determine biological activity and mechanism of action.
Computational Scientists: To apply AI and ML for target prediction and lead optimization. roche.com
Chemical Biologists: To design and utilize chemical probes for target deconvolution. nih.gov
Such collaborative efforts, which bridge different institutions and disciplines, are essential for breaking down research silos and accelerating progress. hivo.coeventbrite.sg
Q & A
Q. What are the optimal synthetic pathways for Leontiformine, and how can researchers validate purity and structural integrity?
Q. How should researchers design in vitro assays to assess this compound’s bioactivity?
Methodological Answer:
- Target Selection : Prioritize assays based on hypothesized mechanisms (e.g., kinase inhibition, receptor antagonism). Use literature mining to identify understudied targets linked to this compound’s structural analogs.
- Dose-Response Curves : Employ a 10-point serial dilution (e.g., 1 nM–100 μM) to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., staurosporine for kinase assays) and triplicate replicates to minimize variability .
- Data Interpretation : Use nonlinear regression models (e.g., GraphPad Prism) to fit curves. Report confidence intervals and statistical significance (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reported mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to compare binding affinities across conflicting studies. Use force fields (e.g., CHARMM36) and explicit solvent models to assess stability of ligand-protein interactions.
- Docking Studies : Perform ensemble docking against multiple crystal structures of the target protein (e.g., PDB entries 1XYZ, 2ABC) to evaluate pose reproducibility. Prioritize poses with consistent hydrogen bonding and hydrophobic contacts .
- Validation : Cross-reference computational predictions with mutagenesis data (e.g., alanine scanning) to identify critical residues for binding .
Q. What strategies mitigate batch-to-batch variability in this compound production, ensuring reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR, Raman spectroscopy) during synthesis to detect intermediates and adjust reaction parameters dynamically.
- Quality-by-Design (QbD) : Use factorial design experiments (e.g., 2⁴ factorial) to optimize variables like temperature, solvent polarity, and catalyst loading. Derive a design space where purity and yield meet predefined criteria .
- Case Study : A 2024 study reduced variability by 40% through PAT-guided pH control during crystallization, achieving ±2% yield consistency .
Q. How should researchers address conflicting toxicity profiles of this compound in preclinical models?
Methodological Answer:
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify species-specific trends. Use funnel plots to detect publication bias.
- Mechanistic Toxicology : Compare transcriptomic profiles (RNA-seq) from treated vs. control models to pinpoint off-target pathways (e.g., oxidative stress, mitochondrial dysfunction). Validate findings with siRNA knockdown or inhibitor studies .
- Reporting Standards : Adhere to ARRIVE guidelines for animal studies, detailing sample size justification, randomization, and blinding protocols .
Methodological and Ethical Considerations
Q. What frameworks ensure ethical rigor in this compound studies involving human-derived samples?
Methodological Answer:
- Informed Consent : Obtain explicit consent for secondary use of biospecimens (e.g., cell lines, biopsies). Document consent using templates aligned with Declaration of Helsinki principles .
- Data Anonymization : Use irreversible coding systems (e.g., SHA-256 hashing) to de-identify participant data. Store identifiers in password-protected, physically separate databases .
- IRB Approval : Submit protocols to institutional review boards (IRBs) for pre-approval, including risk-benefit analyses and contingency plans for adverse events .
Q. How can researchers optimize data presentation for high-impact journals?
Methodological Answer:
- Figures : Use vector graphics (e.g., SVG/PDF) for schematics. For dose-response curves, overlay raw data points with fitted lines and 95% CI shading.
- Tables : Follow journal-specific formatting (e.g., Roman numerals, footnotes with lowercase superscripts). Highlight statistically significant results with asterisks (*p < 0.05, **p < 0.01) .
- Supplementary Materials : Include raw NMR spectra, HPLC chromatograms, and computational input files (e.g., .mdp for GROMACS) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
